ethyl 4-({[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrimido[5,4-b]indole scaffold, for instance, is a fused ring system that includes a pyrimidine ring attached to an indole ring . The exact conformation of the molecule would depend on the specific arrangement and orientation of these rings and other functional groups.Scientific Research Applications
Heterocyclic Compound Synthesis
Research has shown the synthesis of various heterocyclic compounds involving compounds similar to ethyl 4-({[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzoate. For example, studies have reported the preparation of ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, a compound with potential similarities, used in creating diverse heterocyclic systems (Elnagdi et al., 1988).
Asymmetric Synthesis in Alkaloid Preparation
In the field of asymmetric synthesis, compounds analogous to this compound have been used. An example includes the use of similar compounds for constructing chiral building blocks for enantioselective alkaloid synthesis (Hirai et al., 1992).
In Hydrogen-Bonded Supramolecular Structures
This compound and its analogs have been studied for their role in forming hydrogen-bonded supramolecular structures. Research has demonstrated the linking of molecules like ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate through hydrogen bonds, suggesting similar potential for the compound (Portilla et al., 2007).
In Synthesis of Heterocyclic Systems
Further studies have explored the use of related compounds in synthesizing various heterocyclic systems. For instance, research on methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a compound with structural similarities, has been conducted to prepare diverse poly-functionalized tri-heterocyclic benzothiazole derivatives (Bhoi et al., 2016).
Antibacterial and Antifungal Applications
Compounds structurally related to this compound have been synthesized and evaluated for their potential antibacterial and antifungal activities (Desai et al., 2007).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound might interact with its targets and induce changes that lead to these effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways might be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malaria parasite lifecycle, cholinesterase activity, etc.
Result of Action
Based on the known biological activities of indole derivatives , it can be inferred that the compound might have potential therapeutic effects against various diseases, including viral infections, inflammation, cancer, HIV, oxidative stress-related conditions, microbial infections, tuberculosis, diabetes, malaria, and conditions related to cholinesterase activity.
Properties
IUPAC Name |
ethyl 4-[[2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-3-27-21(29)20-19(16-7-5-6-8-17(16)25-20)26-23(27)32-13-18(28)24-15-11-9-14(10-12-15)22(30)31-4-2/h5-12,25H,3-4,13H2,1-2H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEBFNOEVZSCRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.